

Application Notes and Protocols: Grignard Reaction in the Synthesis of Dihydrojasmone

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Compound of Interest		
Compound Name:	Dihydrojasmone	
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These application notes provide a detailed overview and experimental protocol for the synthesis of **dihydrojasmone**, a valuable fragrance component, with a specific focus on the application of the Grignard reaction. The described methodology utilizes levulinic acid as a starting material and proceeds through a Weinreb amide intermediate, followed by a key Grignard reaction to form a 1,4-diketone, which is subsequently cyclized.

Introduction

Dihydrojasmone (3-methyl-2-pentylcyclopent-2-en-1-one) is a significant compound in the fragrance industry, prized for its warm, floral, and fruity aroma. Its synthesis has been a subject of considerable interest, with various routes developed to achieve efficient production. One effective strategy involves the construction of a key intermediate, undecane-2,5-dione, via a Grignard reaction. This approach offers a robust and reliable method for the formation of the carbon skeleton required for the final cyclopentenone structure. The use of a Weinreb amide as the electrophile in the Grignard reaction is particularly advantageous as it prevents the common issue of over-addition, thus leading to the desired ketone in good yield.

Overall Synthetic Pathway

The synthesis of **dihydrojasmone** from levulinic acid can be summarized in the following key steps:



- Weinreb Amide Formation: Levulinic acid is converted to its corresponding N-methoxy-N-methylamide (Weinreb amide).
- Ketal Protection: The ketone functional group of the Weinreb amide is protected as a ketal to prevent its reaction in the subsequent Grignard step.
- Grignard Reaction: The protected Weinreb amide reacts with a hexylmagnesium bromide Grignard reagent to form the 1,4-diketone, undecane-2,5-dione, after acidic workup which also removes the ketal protecting group.
- Intramolecular Aldol Condensation: The resulting undecane-2,5-dione undergoes a basecatalyzed intramolecular aldol condensation to yield dihydrojasmone.

Quantitative Data

The following table summarizes the quantitative data for the key steps in the synthesis of **dihydrojasmone**.

Step	Reactant	Reagent/Catal yst	Product	Yield (%)
Grignard Reaction	N-methoxy-N-methyl-4,4-dimethoxypentan amide (0.57 g, 2.77 mmol)	Hexylmagnesium bromide (4.20 mL, 4.16 mmol)	Undecane-2,5- dione	43.3%[1]
Cyclization	Undecane-2,5- dione (0.22 g, 1.20 mmol)	2% NaOH solution	Dihydrojasmone	28.0%[1]

Experimental Protocols Grignard Reaction for the Synthesis of Undecane-2,5dione[1]

This protocol describes the reaction of the protected levulinic acid Weinreb amide with hexylmagnesium bromide.



Materials:

- N-methoxy-N-methyl-4,4-dimethoxypentanamide (0.57 g, 2.77 mmol)
- Hexylmagnesium bromide (2.0 M in diethyl ether, 2.08 mL, 4.16 mmol)
- Anhydrous Tetrahydrofuran (THF, 30 mL)
- 0.5 N Hydrochloric acid (HCl, 20 mL)
- Saturated sodium bicarbonate solution (40 mL)
- Saturated sodium chloride solution (brine, 15 mL)
- Dichloromethane (CH2Cl2, 20 mL)
- Magnesium sulfate (MgSO₄)
- 100 mL round-bottom flask
- Stir bar
- Ice bath
- Separatory funnel

Procedure:

- To a 100 mL round-bottom flask containing a stir bar, add N-methoxy-N-methyl-4,4-dimethoxypentanamide (0.57 g, 2.77 mmol) and 30 mL of anhydrous THF under a nitrogen atmosphere.
- Cool the reaction mixture in an ice bath.
- Slowly add hexylmagnesium bromide (2.08 mL, 4.16 mmol) to the stirring solution.
- Allow the reaction to stir for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes.



- Quench the reaction by the slow addition of 20 mL of 0.5 N HCl and allow the mixture to stir overnight at room temperature.
- Dilute the mixture with 20 mL of dichloromethane and transfer to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and saturated sodium chloride solution (15 mL).
- Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield undecane-2,5-dione as a viscous yellow oil (0.22 g, 43.3% yield).
- The crude product can be purified by silica gel chromatography.

Intramolecular Aldol Condensation for the Synthesis of Dihydrojasmone[1]

This protocol describes the base-catalyzed cyclization of undecane-2,5-dione.

Materials:

- Undecane-2,5-dione (0.22 g, 1.20 mmol)
- 2% Sodium hydroxide (NaOH) solution (20 mL)
- Ethanol (4 mL)
- Water (20 mL)
- Diethyl ether (40 mL)
- Magnesium sulfate (MgSO₄)
- 100 mL round-bottom flask
- Reflux condenser
- Stir bar



- Heating mantle
- Separatory funnel

Procedure:

- In a 100 mL round-bottom flask, combine undecane-2,5-dione (0.22 g, 1.20 mmol), 20 mL of 2% NaOH solution, and 4 mL of ethanol.
- Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours with stirring.
- After cooling to room temperature, dilute the reaction mixture with 20 mL of water.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).
- Combine the organic layers and dry over magnesium sulfate.
- Filter and remove the solvent under reduced pressure to afford **dihydrojasmone** as a light brown liquid (0.06 g, 28.0% yield).

Visualizations

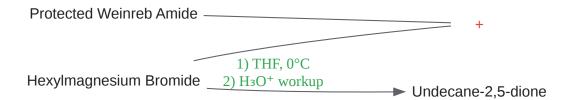


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Caption: Overall workflow for the synthesis of dihydrojasmone.



Mg(OH)Br & N,O-dimethylhydroxylamine



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Caption: Grignard reaction for the formation of the 1,4-diketone.

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References

- 1. odinity.com [odinity.com]
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